molecular formula C17H23BrN2O B3491776 (2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE

(2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE

Cat. No.: B3491776
M. Wt: 351.3 g/mol
InChI Key: LQAPDHRJIOZCPY-UHFFFAOYSA-N
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Description

(2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is an organic compound that belongs to the class of benzophenones This compound is characterized by the presence of a bromophenyl group and a cyclohexylpiperazino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE typically involves the reaction of 2-bromobenzoyl chloride with 4-cyclohexylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group in the methanone core can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers to enhance their mechanical and thermal stability.

Mechanism of Action

The mechanism of action of (2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyclohexylpiperazino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-BROMOPHENYL)(4-MORPHOLINO)METHANONE: This compound has a morpholino group instead of a cyclohexylpiperazino group.

    (4-BROMOPHENYL)(3-HYDROXY-4-METHOXYPHENYL)METHANONE: This compound has a hydroxy and methoxy substituted phenyl group instead of a cyclohexylpiperazino group.

Uniqueness

(2-BROMOPHENYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is unique due to the presence of the cyclohexylpiperazino group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and allows for unique interactions with biological targets.

Properties

IUPAC Name

(2-bromophenyl)-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAPDHRJIOZCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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